2,3-Dichloro-4-(difluoromethyl)pyridine

Beschreibung

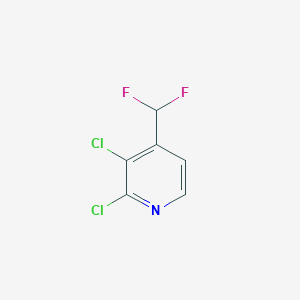

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUPPTKJLOFLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Chlorination

- The synthesis typically begins with a chloromethylpyridine derivative, e.g., 2-chloro-4-(chloromethyl)pyridine.

- This intermediate is subjected to chlorination to convert the chloromethyl group into a trichloromethyl group, yielding 2,3-dichloro-4-(trichloromethyl)pyridine.

- Chlorination is conducted in a reaction vessel under controlled temperature (typically 75–140 °C) with chlorine gas introduced at a rate of 15–40 kg/h, depending on scale and reactor design.

- Catalysts such as antimony trichloride are employed to facilitate on-ring chlorination, improving reaction speed and product yield while allowing catalyst recycling.

Fluorination to Introduce Difluoromethyl Group

- The trichloromethyl intermediate undergoes fluorination using hydrogen fluoride gas in a fluorination reactor.

- The mass ratio of trichloromethylpyridine to hydrogen fluoride is maintained between 1:1 and 1:2.

- Reaction temperature is controlled between 120–135 °C to optimize fluorination efficiency.

- This step replaces chlorines on the trichloromethyl group with fluorines, converting it into a difluoromethyl substituent.

- Post-reaction, the mixture is washed, steam-distilled, and pH-adjusted to 6–8 before final distillation to isolate pure this compound.

Reaction Scheme Summary

| Step | Reaction Description | Conditions | Key Reagents/Catalysts | Product/Intermediate |

|---|---|---|---|---|

| 1 | Chlorination of chloromethylpyridine | 75–140 °C, Cl₂ gas 15–40 kg/h | Chlorine gas, Antimony trichloride catalyst | 2,3-Dichloro-4-(trichloromethyl)pyridine |

| 2 | Fluorination of trichloromethyl group | 120–135 °C, HF gas (mass ratio 1:1–2) | Hydrogen fluoride gas | This compound |

| 3 | Workup and purification | Washing, steam distillation, pH 6–8 adjustment | — | Purified target compound |

Reactor Design and Process Considerations

- The chlorination and fluorination steps are typically carried out in separate vessels equipped with stirring, temperature control jackets, and gas inlet/outlet systems.

- Chlorination uses a jacket heated by steam to maintain reaction temperature and ensure efficient chlorine gas absorption.

- Fluorination requires corrosion-resistant materials due to the aggressive nature of hydrogen fluoride.

- Gas flow rates and reaction times are optimized to maximize yield and minimize by-products.

- The use of antimony trichloride as a catalyst significantly reduces reaction time and improves chlorination selectivity on the pyridine ring.

Comparative Data on Related Pyridine Derivatives

Research on trifluoromethylpyridines shows that reaction temperature and substrate type strongly influence product distribution between trifluoromethyl, chlorotrifluoromethyl, and dichlorotrifluoromethyl pyridines. For example, in vapor-phase reactors with catalyst fluidized beds, higher temperatures favor increased chlorination on the ring.

| Substrate | Reaction Temp. (°C) | Product Type | Yield (GC Peak Area %) |

|---|---|---|---|

| 3-Picoline | 335–380 | Trifluoromethylpyridine | 7.4–86.4% |

| 2-Picoline | 350–450 | Chloro(trifluoromethyl)pyridine | 11.1–62.2% |

| 4-Picoline | 380 | Dichloro(trifluoromethyl)pyridine | 19.1% |

This data implies that fine control of temperature and chlorination conditions is critical to obtain the desired dichloro-difluoromethyl substitution pattern.

Summary of Key Research Findings

- The stepwise chlorination of chloromethylpyridine to trichloromethylpyridine, followed by fluorination with hydrogen fluoride, is an effective route to this compound.

- Antimony trichloride acts as an efficient catalyst for on-ring chlorination, improving reaction rates and product purity.

- Reaction parameters such as temperature, chlorine and HF gas flow rates, and pH adjustment during workup are crucial for optimizing yield and quality.

- The method is energy efficient and cost-effective, suitable for industrial scale-up.

- Similar fluorination and chlorination strategies are well-established for trifluoromethylpyridine derivatives, supporting the reliability of this approach for difluoromethyl analogs.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₆H₃Cl₂F₂N

- Molecular Weight : 197.99 g/mol

- IUPAC Name : 2,3-dichloro-4-(difluoromethyl)pyridine

- Canonical SMILES : C1=CN=C(C(=C1C(F)F)Cl)Cl

The presence of chlorine and difluoromethyl groups significantly influences the compound's reactivity and biological interactions, making it a valuable intermediate in organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, which are crucial in developing new materials and pharmaceuticals.

Biology

Research has shown that this compound exhibits potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes related to inflammatory processes or cancer progression.

- Receptor Modulation : The compound can act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient. The difluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with proteins involved in critical biological pathways.

Industry

The compound is utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties. Its role as an intermediate in synthesizing pesticides and herbicides is particularly noteworthy.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory responses.

- Anticancer Properties : Derivatives of this compound have shown promise in inhibiting cancer cell growth.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various pyridine derivatives for their anticancer properties. Results indicated significant cytotoxic effects on cancer cell lines with IC50 values suggesting effective therapeutic concentrations.

- Anti-inflammatory Studies : Research involving this compound demonstrated a reduction in pro-inflammatory cytokines in cellular models, indicating its potential as an anti-inflammatory agent.

- Enzyme Interaction Studies : Investigations revealed that the compound could selectively inhibit human neuronal nitric oxide synthase (NOS), highlighting its potential applications in neurological disorders.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group and chlorine atoms contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making it a valuable compound for drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below highlights key structural analogs and their differences:

Structural Insights :

- Halogen Positioning : Chlorine at positions 2 and 3 directs electrophilic substitution to position 5 or 6, while the difluoromethyl group at position 4 sterically hinders adjacent positions .

- Fluorine Impact : The -CF$2$H group enhances metabolic stability compared to -CH$3$ (as in 2,3-dichloro-4-methylpyridine) due to reduced susceptibility to oxidative metabolism .

Physicochemical Properties

Lipophilicity and Solubility :

- For example, 2,3-dichloro-4-methylpyridine (logP ~2.1) is less lipophilic than this compound (estimated logP ~2.8) .

- Melting Points : While direct data for the target compound is unavailable, structurally related chloropyridines in exhibit melting points of 268–287°C, suggesting high thermal stability due to aromaticity and halogen bonding .

Spectroscopic Data :

- $^1$H NMR : The -CF$2$H group typically shows a triplet near δ 5.5–6.5 ppm (J${H-F}$ ~50–60 Hz), distinct from -CH$3$ (δ ~2.3 ppm) or -NH$2$ (δ ~5.0 ppm) .

Biologische Aktivität

2,3-Dichloro-4-(difluoromethyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The chemical formula for this compound is C6H3Cl2F2N. The presence of chlorine and difluoromethyl groups significantly influences its reactivity and biological interactions. These functional groups contribute to the compound's ability to form stable complexes with biomolecules, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The difluoromethyl group enhances the compound's lipophilicity, facilitating membrane permeability and interaction with various proteins and enzymes involved in critical biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes or cancer progression.

- Receptor Modulation : It can act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory responses, potentially useful in treating inflammatory diseases.

- Anticancer Properties : Some derivatives of pyridine compounds have shown promise in inhibiting cancer cell growth.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various pyridine derivatives, including this compound, for their anticancer properties. Results indicated significant cytotoxic effects on cancer cell lines with IC50 values suggesting effective concentrations for therapeutic use .

- Anti-inflammatory Studies : Research involving the compound demonstrated a reduction in pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent .

- Enzyme Interaction Studies : Investigations into the compound's interaction with nitric oxide synthase (NOS) revealed it could selectively inhibit human neuronal NOS, highlighting its potential in neurological applications .

Data Table: Biological Activities of this compound

Q & A

Q. Optimization strategies :

Q. Table 1. Synthetic Routes and Yields

| Method | Reagents | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Pyridine + Cl₂, then CHF₂I | 70–85 |

| Direct fluorination | Pyridine + SF₄ | 50–70 |

Basic: How can structural characterization of this compound be performed using spectroscopic techniques?

Answer:

Q. Key identifiers :

Advanced: How do electronic effects of chlorine and difluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-withdrawing effects :

- Steric hindrance : The 2,3-dichloro configuration limits access to the C4 position, favoring Suzuki-Miyaura couplings over Buchwald-Hartwig aminations .

Q. Experimental design :

- Compare reactivity with analogs (e.g., 3,5-dichloro or 4-trifluoromethyl derivatives) under identical Pd-catalyzed conditions .

- Monitor kinetics via HPLC to quantify coupling efficiency .

Advanced: How can contradictory data on the compound’s antimicrobial activity be resolved?

Answer:

Case study : Discrepancies in MIC values against S. aureus (e.g., 8 µg/mL vs. 32 µg/mL).

Q. Methodological resolution :

- Standardized testing : Use CLSI guidelines with ATCC control strains.

- HPLC-MS purity verification : Ensure >98% purity for all batches .

- Membrane permeability assays : Quantify intracellular accumulation via fluorescence tagging .

Advanced: What computational approaches predict the compound’s interactions with cytochrome P450 enzymes?

Answer:

- Docking studies : Use AutoDock Vina to model binding to CYP3A4 active sites. The difluoromethyl group shows hydrophobic interactions with Leu211 and Phe304 .

- MD simulations : Reveal conformational stability over 100 ns trajectories (RMSD < 2.0 Å) .

- QSAR models : Correlate logP values (experimental: 2.8) with metabolic stability .

Validation : Compare in silico results with in vitro microsomal stability assays (e.g., t₁/₂ = 45 min) .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Hazards : Irritant (GHS Category 2), moisture-sensitive.

- Protective measures : Use nitrile gloves, fume hood, and anhydrous storage (<25°C) .

- Spill management : Neutralize with sodium bicarbonate, adsorb with vermiculite .

Advanced: How does the compound’s crystal packing affect its physicochemical properties?

Answer:

Q. Experimental validation :

- DSC analysis shows a single endothermic peak at 160°C .

- Solubility tests in DMSO:PBS (1:1) confirm low solubility .

Advanced: What strategies mitigate regioselectivity challenges in functionalizing the pyridine ring?

Answer:

- Directed ortho-metalation : Use LiTMP to deprotonate C4-H, enabling selective C5 substitution .

- Protecting groups : Temporarily block the difluoromethyl group with TMSCl to direct bromination to C2 .

Q. Case example :

- C5 nitration (HNO₃/H₂SO₄) achieves 85% yield when CF₂H is unprotected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.